molecular formula C15H19ClN2O4S B4239900 (4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone

(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone

Cat. No.: B4239900
M. Wt: 358.8 g/mol
InChI Key: XPPDRPOSWORPES-UHFFFAOYSA-N
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Description

(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone is a complex organic compound that features a morpholine ring, a benzoyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The starting material, 4-chlorobenzoic acid, undergoes sulfonylation with pyrrolidine and sulfonyl chloride to form 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid.

    Coupling with Morpholine: The intermediate is then coupled with morpholine under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, potentially altering the compound’s properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom could yield various substituted benzoyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a tool compound to study the effects of sulfonyl-containing molecules on biological systems.

Mechanism of Action

The mechanism by which (4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid
  • 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl chloride
  • 4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide

Uniqueness

(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone is unique due to the presence of both a morpholine ring and a sulfonyl group, which can impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4S/c16-13-4-3-12(15(19)17-7-9-22-10-8-17)11-14(13)23(20,21)18-5-1-2-6-18/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPDRPOSWORPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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